o-Benzyl-d-tyrosine

Vue d'ensemble

Description

O-Benzyl-d-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

o-Benzyl-d-tyrosine is a derivative of the natural amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It is also the precursor of epinephrine, thyroid hormones, and melanin . The primary targets of this compound are likely to be similar to those of tyrosine, which include various enzymes and receptors in the body. For instance, tyrosine can be a target of receptor tyrosine kinases, which are enzymes involved in signaling to stimulate cell replication .

Mode of Action

It is known that tyrosine and its derivatives can undergo various chemical reactions due to the presence of a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . For instance, due to easy dissociation of the phenolic –OH group, tyrosine can undergo direct O-alkylation to generate O-alkylated tyrosine derivatives . These derivatives can interact with their targets in the body, leading to various biochemical changes.

Biochemical Pathways

This compound, as a derivative of tyrosine, may affect similar biochemical pathways as tyrosine. Tyrosine is involved in several important biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . In addition, tyrosine is involved in the shikimate pathway in plants and microbes, which is responsible for the biosynthesis of aromatic amino acids .

Pharmacokinetics

It is known that the compound is a white powder and has an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that tyrosine and its derivatives can have numerous pharmacological and biological activities . For instance, tyrosine can act as an effective antidepressant, reduce stress, and combat narcolepsy and chronic fatigue . It is possible that this compound may have similar effects.

Action Environment

The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and the specific characteristics of the biological system in which it is present. For instance, the enzymatic production of tyrosine derivatives can be influenced by factors such as enzyme concentration, substrate concentration, temperature, pH, and the presence of inhibitors or activators .

Activité Biologique

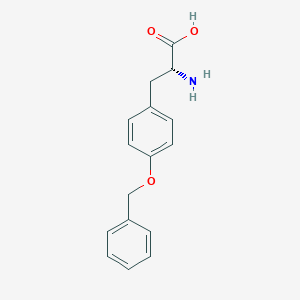

o-Benzyl-d-tyrosine is a derivative of the amino acid tyrosine, characterized by the addition of a benzyl group at the ortho position of the phenolic hydroxyl. This modification alters its biochemical properties and enhances its utility in various biological and synthetic applications. The compound has garnered attention for its role in peptide synthesis, modulation of cellular activities, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 273.31 g/mol

- Structure : The structure comprises a benzyl group attached to the ortho position of the tyrosine backbone, influencing its steric and electronic properties.

This compound functions primarily through its incorporation into peptides during solid-phase peptide synthesis. This incorporation allows for the modulation of peptide properties, such as stability and bioactivity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is often used to protect the amino group during synthesis, which is removed post-synthesis to enable biological interactions.

1. Peptide Synthesis

This compound serves as a building block in peptide synthesis, facilitating the creation of complex peptides with enhanced pharmacological properties. Its incorporation can influence:

- Biochemical Pathways : It participates in pathways related to protein synthesis and metabolism.

- Cellular Effects : Peptides synthesized with this compound can modulate signaling pathways, affecting gene expression and cellular metabolism.

2. Cell Signaling Modulation

Research indicates that peptides containing this compound can act on specific receptors or enzymes, thereby altering cellular responses. For instance:

- Inhibition/Activation : Depending on the peptide context, these compounds can inhibit or activate signaling pathways relevant to various physiological processes .

3. Oxidative Stress Response

Emerging studies suggest that ortho-tyrosine isomers, including this compound, may act as mediators of oxidative stress. Elevated levels have been observed in conditions associated with oxidative damage, indicating a potential role in cellular defense mechanisms against oxidative stress .

Table 1: Summary of Research Findings on this compound

Applications in Research and Medicine

The biological activity of this compound extends into several fields:

1. Pharmaceutical Development

Due to its ability to modify peptide structures, this compound is investigated for developing peptide-based therapeutics targeting specific diseases.

2. Biotechnology

It is used in synthesizing amphiphilic block copolypeptides that have applications in drug delivery systems and nanobiotechnology .

3. Chemical Biology

The compound is employed to study protein-protein interactions and enzyme-substrate dynamics, providing insights into cellular mechanisms .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Precursor

o-Benzyl-d-tyrosine is utilized as a precursor in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy and specificity of drug candidates aimed at neurotransmitter systems .

Case Study: Drug Design

In research involving the synthesis of LPA1/LPA3 antagonists, this compound derivatives were explored for their ability to inhibit specific receptor pathways. This study demonstrated that modifications to this compound could yield potent inhibitors with potential therapeutic applications in conditions like cancer and fibrotic diseases .

Biochemical Research

Protein Synthesis and Enzyme Activity

The compound is integral to studies on protein synthesis and enzyme activity, particularly concerning metabolic pathways involving tyrosine. It aids researchers in understanding how tyrosine derivatives influence biological functions and metabolic processes .

Inhibition Studies

Research has shown that this compound can inhibit tyrosinase activity, which is crucial for melanin production. Such inhibition studies are essential for developing treatments for hyperpigmentation disorders and other related conditions .

Peptide Synthesis

Solid-Phase Peptide Synthesis

this compound serves as a valuable building block in solid-phase peptide synthesis. This method allows the creation of complex peptides with specific functionalities, which are vital in developing biologically active compounds .

Example Application: Drug Carriers

Peptides synthesized using this compound have been investigated for their potential as targeted drug carriers. These peptides can enhance the delivery of therapeutic agents directly to specific cells or tissues, improving treatment efficacy while minimizing side effects .

Cosmetic Formulations

Antioxidant Properties

The compound's potential antioxidant properties make it an attractive ingredient in cosmetic formulations aimed at promoting skin health and combating aging. Research into its effectiveness in protecting skin cells from oxidative stress is ongoing and shows promise for future applications in skincare products .

Food Industry

Flavor Enhancement

this compound is being explored for its flavor-enhancing properties, which could improve the taste profiles of various food products. Its application in this area may lead to the development of novel food additives that enhance consumer appeal without compromising health standards .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Precursor for neurological drugs | Enhanced drug efficacy |

| Biochemical Research | Studies on protein synthesis and enzyme activity | Insights into metabolic pathways |

| Peptide Synthesis | Building block for complex peptides | Targeted drug delivery |

| Cosmetic Formulations | Antioxidant properties | Skin health and anti-aging benefits |

| Food Industry | Flavor enhancement | Improved taste profiles |

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHLONDOVSENM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65733-15-5 | |

| Record name | o-Benzyl-D-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-BENZYL-D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.